![molecular formula C11H9N3O3S B5059170 2-[(4-nitrobenzyl)thio]-4-pyrimidinol CAS No. 78932-23-7](/img/structure/B5059170.png)
2-[(4-nitrobenzyl)thio]-4-pyrimidinol
Overview
Description
2-[(4-nitrobenzyl)thio]-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a thioether group attached to the pyrimidine ring. The presence of the nitrobenzyl group makes it a photoresponsive molecule, which means that it can undergo a chemical reaction upon exposure to light.
Mechanism of Action
The mechanism of action of 2-[(4-nitrobenzyl)thio]-4-pyrimidinol is based on its photoresponsive nature. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the formation of a highly reactive intermediate. This intermediate can then undergo different reactions, depending on the surrounding environment and the presence of other molecules.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-nitrobenzyl)thio]-4-pyrimidinol can interact with different biological molecules, including proteins and nucleic acids. It has been shown to be a potent inhibitor of protein tyrosine phosphatases, which are enzymes involved in various cellular processes, including cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-[(4-nitrobenzyl)thio]-4-pyrimidinol in lab experiments is its photoresponsive nature, which allows for precise control over the reaction conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the research on 2-[(4-nitrobenzyl)thio]-4-pyrimidinol, including the development of new photoresponsive materials and the exploration of its potential applications in biomedicine. Further studies are needed to understand the mechanism of action of this compound and its interactions with biological molecules. Additionally, the development of new synthesis methods and the optimization of existing ones can lead to the production of more efficient and cost-effective compounds.
Synthesis Methods
The synthesis of 2-[(4-nitrobenzyl)thio]-4-pyrimidinol can be achieved through different methods, including the reaction of 4-nitrobenzyl chloride with thiourea followed by cyclization with ethyl cyanoacetate. Another method involves the reaction of 4-nitrobenzyl bromide with thiourea and then cyclization with malononitrile.
Scientific Research Applications
2-[(4-nitrobenzyl)thio]-4-pyrimidinol has been extensively studied for its potential applications in various fields, including photochemistry, materials science, and biomedicine. One of the significant applications of this compound is in the field of photoresponsive materials, where it can be used to develop light-responsive polymers and hydrogels.
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-10-5-6-12-11(13-10)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSOILCRMHBRPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=O)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286939 | |
Record name | 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol | |
CAS RN |
78932-23-7 | |
Record name | NSC48374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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